5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid
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Overview
Description
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid is a heterocyclic compound that features a pyrazole ring fused with an isophthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. One common method involves the reaction of isophthalic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s pyrazole ring can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
Isophthalic Acid Derivatives: Compounds with similar isophthalic acid moieties but different substituents on the aromatic ring.
Uniqueness
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid is unique due to the combination of the pyrazole ring and isophthalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H9N3O5 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-(3-amino-5-oxo-4H-pyrazol-1-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9N3O5/c12-8-4-9(15)14(13-8)7-2-5(10(16)17)1-6(3-7)11(18)19/h1-3H,4H2,(H2,12,13)(H,16,17)(H,18,19) |
InChI Key |
WMQOOXCFVSANBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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